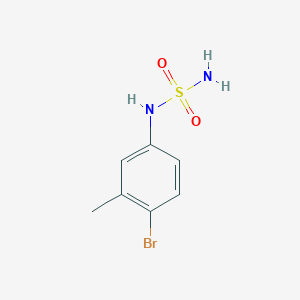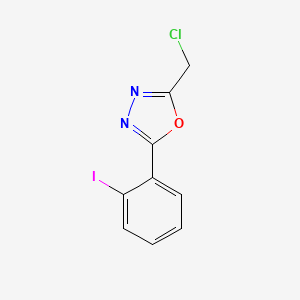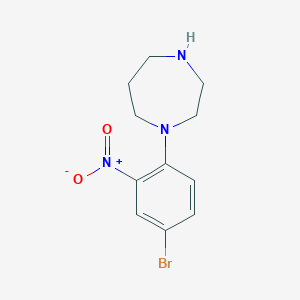
1-(4-Bromo-2-nitrophenyl)-1,4-diazepane
Übersicht
Beschreibung
“1-(4-Bromo-2-nitrophenyl)-1,4-diazepane” is a chemical compound with the linear formula C10H11BrN2O2 . It is related to “4-Bromo-2-nitrobiphenyl” which has the linear formula C12H8BrNO2 and “4-Bromo-2-nitrophenol” with the linear formula BrC6H3(NO2)OH .
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “4-bromo-2-nitrophenyl acetic acid” involves the preparation of 4-bromo-2-nitrotoluene sodium via the reaction of 4-bromo-2-nitro-chlorotoluene as a material and metallic sodium in an organic solvent . This is followed by the preparation of 4-bromo-2-nitrobenzyl sodium via heating and rearrangement reaction, preparation of 4-bromo-2-nitrophenyl sodium acetate via reaction with carbon dioxide, and preparation of the 4-bromo-2-nitrophenyl acetic acid via reaction with dilute acid .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-nitrophenyl)-1,4-diazepane” can be derived from its linear formula C10H11BrN2O2 . It is related to “4-Bromo-2-nitrobiphenyl” which has the linear formula C12H8BrNO2 and “4-Bromo-2-nitrophenol” with the linear formula BrC6H3(NO2)OH .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : The synthetic potential of related compounds, including 1,4-diazepanes, has been explored through various methods. For instance, the catalyst-free synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes using a three-component one-pot method has been reported, highlighting the versatility and efficiency of such processes (Mittersteiner et al., 2019).
- Microwave-Assisted Synthesis : Another study describes the microwave-assisted synthesis of 1,4-diazepane derivatives, showcasing a rapid and efficient approach for creating such compounds (Wlodarczyk et al., 2007).
Biological Applications
- Enzyme Modelling : Iron(III) complexes of bis(phenolate) ligands, including those related to 1,4-diazepanes, have been studied as models for enzymes, indicating potential applications in understanding and mimicking enzymatic reactions (Mayilmurugan et al., 2010).
- Efflux Pump Inhibition : Research on 1-benzyl-1,4-diazepane highlights its role as an efflux pump inhibitor in Escherichia coli, suggesting applications in combating antibiotic resistance (Casalone et al., 2020).
Chemical Properties and Reactions
- Manganese(III) Complex Catalysis : Manganese(III) complexes of 1,4-diazepane derivatives have been used for olefin epoxidation reactions, demonstrating the catalytic potential of these compounds (Sankaralingam & Palaniandavar, 2014).
- Dielectric and Optical Properties : Studies on λ-shaped mesogenic compounds with substituents related to 1,4-diazepanes reveal insights into their dielectric and optical properties, which could be relevant for material science applications (Chand & Manohar, 2010).
Structural and Crystallography Studies
- Crystal Structure Determination : The crystal structure of related diazepane compounds has been determined, providing important information on their molecular configuration and potential interactions (Tingley et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAETUMFJCFGOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)
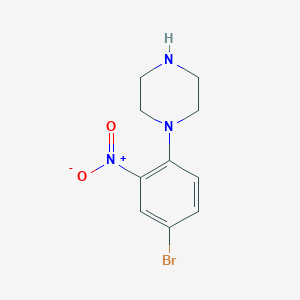
![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)
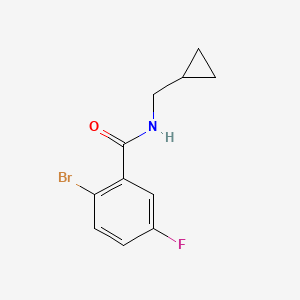
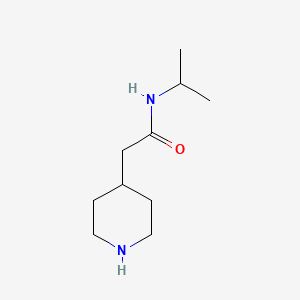

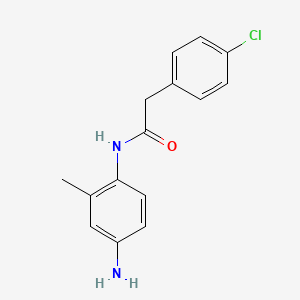
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)
